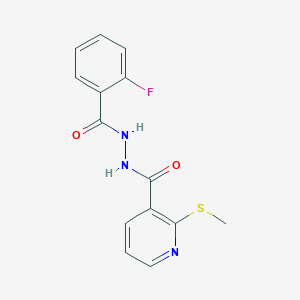

N'-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide

Description

N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a fluorobenzoyl group and a methylthio group attached to a nicotinohydrazide backbone

Properties

Molecular Formula |

C14H12FN3O2S |

|---|---|

Molecular Weight |

305.33 g/mol |

IUPAC Name |

N'-(2-fluorobenzoyl)-2-methylsulfanylpyridine-3-carbohydrazide |

InChI |

InChI=1S/C14H12FN3O2S/c1-21-14-10(6-4-8-16-14)13(20)18-17-12(19)9-5-2-3-7-11(9)15/h2-8H,1H3,(H,17,19)(H,18,20) |

InChI Key |

UVALHKMIJAGMOL-UHFFFAOYSA-N |

Canonical SMILES |

CSC1=C(C=CC=N1)C(=O)NNC(=O)C2=CC=CC=C2F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide typically involves the reaction of 2-fluorobenzoyl chloride with 2-(methylthio)nicotinic acid hydrazide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide can undergo various chemical reactions, including:

Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the fluorobenzoyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The fluorine atom in the fluorobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

Reduction: Sodium borohydride; usually performed in an alcohol solvent like methanol or ethanol at low temperatures.

Substitution: Nucleophiles such as amines or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Major Products Formed

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.

Medicine: Studied for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide is not fully understood, but it is believed to involve interactions with specific molecular targets, such as enzymes or receptors. The fluorobenzoyl and methylthio groups may contribute to the compound’s binding affinity and selectivity towards these targets, leading to modulation of their activity and subsequent biological effects.

Comparison with Similar Compounds

N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide can be compared with other similar compounds, such as:

Nicotinohydrazides: Compounds with similar nicotinohydrazide backbones but different substituents, which may exhibit varying biological activities and chemical properties.

Fluorobenzoyl derivatives: Compounds containing the fluorobenzoyl group, which may have different reactivity and applications depending on the other functional groups present.

Methylthio derivatives: Compounds with the methylthio group, which may show different oxidation and substitution patterns compared to N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide.

The uniqueness of N’-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide lies in the combination of these functional groups, which imparts distinct chemical and biological properties that are not observed in other similar compounds.

Biological Activity

N'-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article reviews the available literature on its biological activity, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

N'-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide belongs to a class of hydrazides that have shown promise in medicinal chemistry. The presence of the fluorobenzoyl group and the methylthio substituent may enhance its lipophilicity and biological interactions.

Biological Activity Overview

-

Antimicrobial Activity :

- The compound has been evaluated for its activity against various bacterial strains, including Mycobacterium tuberculosis (Mtb). Preliminary studies indicated that it exhibits moderate to good anti-tubercular activity. For instance, compounds structurally related to N'-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide showed Minimum Inhibitory Concentration (MIC) values ranging from 25 to 100 μg/mL against Mtb H37Rv .

-

Mechanism of Action :

- The exact mechanism of action is still under investigation. However, similar compounds have been noted to interfere with bacterial cell wall synthesis and inhibit key metabolic pathways, which may be applicable to this hydrazide as well.

Case Studies

- A study investigated various derivatives of nicotinohydrazides, including N'-(2-Fluorobenzoyl)-2-(methylthio)nicotinohydrazide, for their anti-tubercular properties. The findings suggested that modifications in the structure significantly influenced their biological activity. Specifically, the introduction of electron-withdrawing groups like fluorine improved efficacy against resistant strains of Mtb .

- Another research effort focused on the synthesis and biological evaluation of related benzothiazole derivatives demonstrated that structural variations could lead to enhanced activity against multidrug-resistant tuberculosis strains. This highlights the potential for developing new therapeutic agents based on similar scaffolds .

Data Tables

| Compound | MIC (μg/mL) | Inhibition (%) |

|---|---|---|

| 9a | 250 | 98 |

| 12a | 100 | 99 |

| N'-(2-F-Bz)-Methylthio-Nicotinohydrazide | 25-100 | Moderate to Good |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.